N'-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide is a complex organic compound characterized by its unique structure, which includes a furan ring and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide typically involves the condensation of 4-(furan-2-yl)but-3-en-2-one with 4-methylphenylhydrazine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The hydrazide group can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The furan ring and hydrazide group are key functional groups that enable the compound to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
N’-[(2E)-3-(2-Furyl)-2-propenoyl]-3,4,5-trimethoxybenzohydrazide: Similar structure with a trimethoxybenzene ring instead of a 4-methylphenyl group.
4-(2-Furyl)-3-buten-2-one: Contains a furan ring and a butenone group, similar to the target compound.
4-(Furan-2-yl)aniline: Features a furan ring and an aniline group, sharing structural similarities.
Uniqueness
N’-[(2E,3E)-4-(Furan-2-YL)but-3-EN-2-ylidene]-2-[(4-methylphenyl)amino]acetohydrazide is unique due to its combination of a furan ring and a hydrazide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H19N3O2 |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
N-[(E)-[(E)-4-(furan-2-yl)but-3-en-2-ylidene]amino]-2-(4-methylanilino)acetamide |
InChI |
InChI=1S/C17H19N3O2/c1-13-5-8-15(9-6-13)18-12-17(21)20-19-14(2)7-10-16-4-3-11-22-16/h3-11,18H,12H2,1-2H3,(H,20,21)/b10-7+,19-14+ |
InChI Key |
GSYIVCIFLCMOIU-AOEVHAJLSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C(\C)/C=C/C2=CC=CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=C(C)C=CC2=CC=CO2 |
Origin of Product |
United States |
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